ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex thiazole derivative characterized by a 2,3-dihydrothiazole core substituted with ethyl carboxylate, 3,4-dimethyl groups, and a benzoyl-imino moiety linked to a 2,6-dimethylmorpholin-4-ylsulfonyl group. This compound belongs to a class of heterocyclic molecules known for their diverse biological and pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.
Properties
IUPAC Name |
ethyl 2-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O6S2/c1-6-29-20(26)18-15(4)23(5)21(31-18)22-19(25)16-7-9-17(10-8-16)32(27,28)24-11-13(2)30-14(3)12-24/h7-10,13-14H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQCXDMXFHJVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(OC(C3)C)C)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (2Z)-2-({4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thiazole ring fused with a morpholine sulfonamide moiety. Its molecular formula is , with a molecular weight of 396.47 g/mol. The structure includes functional groups that are known to influence biological activity, such as sulfonamides and thiazoles.
Antifungal Activity
Research indicates that compounds similar to this compound exhibit potent antifungal properties. For instance, derivatives containing thiazole rings have been shown to inhibit the growth of various pathogenic fungi including Candida and Aspergillus species . These findings suggest that this compound may be effective in treating fungal infections.
Anticancer Potential
The compound's structural features imply potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in various cancer cell lines. For example, studies have reported that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and apoptosis .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in fungal metabolism or cancer cell proliferation.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins that are critical for cell signaling pathways.
Case Studies and Research Findings
Recent studies have explored the biological activity of thiazole-based compounds:
- Study on Antifungal Activity : A study demonstrated that thiazole derivatives showed significant inhibition against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Anticancer Activity : In vitro studies showed that thiazole derivatives could induce apoptosis in breast cancer cells with IC50 values below 10 µM .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Comparative Overview of Thiazole Derivatives
Key Findings:
Substituent Effects on Solubility and Polarity: The target compound’s morpholinylsulfonyl group likely enhances aqueous solubility compared to the fluorophenyl-substituted analogs in , which are more lipophilic . The hydroxyethyl group in ’s compound similarly improves hydrophilicity but lacks the sulfonyl group’s strong electron-withdrawing effects .
Conformational and Crystallographic Differences :
- Compounds 4 and 5 () adopt planar conformations with one fluorophenyl group oriented perpendicularly, influencing crystal packing and intermolecular interactions. The target compound’s morpholinylsulfonyl group may introduce conformational flexibility or rigidity, depending on steric and electronic factors .
However, the morpholinylsulfonyl group’s bulkiness might necessitate alternative solvents or conditions .
Pharmacological Implications :
- Fluorophenyl and chlorophenyl groups () are associated with enhanced metabolic stability and membrane permeability, whereas the target’s sulfonyl group may improve binding to polar active sites (e.g., enzymes or receptors) .
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
Q. Table 2. Biological Activity Benchmarks
| Assay | Target | Active Threshold | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC < 1 µM | |
| Anti-inflammatory | COX-2 (PGE2) | IC < 5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
